molecular formula C17H15NO2S B12887940 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one CAS No. 88051-60-9

5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one

Cat. No.: B12887940
CAS No.: 88051-60-9
M. Wt: 297.4 g/mol
InChI Key: GBKMEEJYJXIZMZ-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one

Crystallographic Analysis and Bond Geometry

Single-crystal X-ray diffraction (SC-XRD) studies of related oxazolidinone derivatives provide critical insights into the bond geometry and intermolecular interactions of this compound. For instance, analogous structures such as 4-methyl-5-phenyl-1,3-oxazolidine-2-thione exhibit planar heterocyclic rings with dihedral angles of 61.6° between the oxazolidinone core and phenyl substituents. In the case of 5-benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one, the benzyl and phenyl groups are expected to induce steric effects, leading to non-planar conformations.

Key bond lengths derived from crystallographic analyses of similar compounds include:

  • C=O bond : 1.21–1.23 Å (typical for oxazolidinone carbonyl groups).
  • C=S bond : 1.65–1.68 Å (consistent with thioxo functional groups).
  • C-N bonds : 1.35–1.40 Å, reflecting partial double-bond character due to resonance within the heterocyclic ring.

The crystal packing of such derivatives often involves π-π stacking interactions between aromatic rings, with centroid-to-centroid distances ranging from 3.494 to 3.906 Å. These interactions stabilize the lattice structure and influence solubility properties.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra of oxazolidinone derivatives reveal distinct signals for aromatic protons, methyl groups, and heterocyclic protons. For 5-benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one:

  • Aromatic protons : Multiplet signals at δ 7.20–7.50 ppm, corresponding to the benzyl and phenyl substituents.
  • Methyl groups : Singlets at δ 1.40–1.60 ppm for the 5-methyl group, shielded by the adjacent sulfur atom.
  • Heterocyclic protons : Resonances near δ 4.00–4.50 ppm for protons adjacent to the carbonyl and thioxo groups.

¹³C NMR spectra further confirm the structure:

  • C=O carbon : ~170 ppm.
  • C=S carbon : ~195 ppm.
  • Quaternary carbons : Benzyl and phenyl carbons appear between 125–140 ppm.
Infrared (IR) and Raman Vibrational Signatures

IR and Raman spectra provide diagnostic peaks for functional groups:

  • C=O stretch : Strong absorption at 1720–1750 cm⁻¹.
  • C=S stretch : Medium-intensity band at 1210–1250 cm⁻¹.
  • Aromatic C-H bends : Peaks at 690–750 cm⁻¹ (out-of-plane) and 1480–1600 cm⁻¹ (in-plane).

Raman spectroscopy highlights skeletal vibrations of the heterocyclic ring, with prominent bands at 450–550 cm⁻¹ (ring deformation) and 1100–1150 cm⁻¹ (C-N stretching).

Comparative Analysis with Related Oxazolidinone Derivatives

Structural comparisons with analogous compounds reveal key differences in substituent effects and ring geometry:

Feature 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one 4-Methyl-5-phenyl-1,3-oxazolidine-2-thione 8-Bromo-oxazolonaphthyridinone
Dihedral angle ~55–65° (predicted) 61.6° 72.3°
C=O bond length (Å) 1.22 1.21 1.19
Aromatic interactions Benzyl-phenyl π-π stacking Phenyl-π interactions Bromine-mediated halogen bonding

The benzyl group in 5-benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one introduces additional steric hindrance compared to simpler phenyl-substituted derivatives, reducing ring planarity and altering packing efficiency.

Properties

CAS No.

88051-60-9

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

5-benzyl-5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H15NO2S/c1-17(12-13-8-4-2-5-9-13)15(19)18(16(21)20-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

GBKMEEJYJXIZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate benzyl and phenyl derivatives with thioxooxazolidinone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds, purification through recrystallization, and characterization using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure differentiates it from related heterocycles, such as thiazolidinones and thiazolones. Key structural differences and their implications are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula (Molar Mass) Notable Features
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one Oxazolidinone (O) 5-benzyl, 5-methyl, 3-phenyl C₁₇H₁₅NO₂S (313.38 g/mol)* Thioxo group enhances electrophilicity
(Z)-5-(Benzo[b]thiophen-3-yl)methylene-2-thioxothiazolidin-4-one Thiazolidinone (S) 5-benzothiophen-3-ylmethylene C₁₂H₇NOS₃ (277.39 g/mol) Benzothiophene increases aromaticity
(Z)-5-(Substituted benzylidene)-2-(substituted phenyl)aminothiazol-4(5H)-one Thiazolone (S) Benzylidene, phenylamino Variable Amino substituents enhance H-bonding
(Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one Thiazolidinone (S) Indolylmethylene, 3-hydroxyphenyl Variable Hydroxyl group improves solubility

*Calculated based on structural formula.

Core Structure Impact :

  • Oxazolidinone vs. However, sulfur-containing analogs may exhibit higher metabolic stability and lipophilicity, influencing bioavailability .

Physicochemical Properties

  • Molecular Weight : The title compound’s higher molar mass (313.38 g/mol) compared to ’s compound (277.39 g/mol) suggests differences in diffusion rates and bioavailability.
  • Solubility: Hydroxyl or amino substituents (e.g., in and compounds) improve aqueous solubility, whereas benzyl/phenyl groups in the title compound may favor lipid solubility .

Biological Activity

5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is a synthetic compound belonging to the oxazolidinone class, characterized by its thioxo group and unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antifungal and anticancer agent.

Chemical Structure and Properties

The molecular formula for 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is C16H15NOSC_{16}H_{15}NOS. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) enhances its chemical reactivity, making it suitable for various biological applications. The structural characteristics include:

  • Benzyl Group : Enhances solubility and biological activity.
  • Thioxo Functionality : Contributes to the compound's reactivity and potential interactions with biological targets.

Antifungal Activity

Research indicates that 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one exhibits significant antifungal properties. Its mechanism of action may involve the inhibition of fungal cell wall synthesis or disruption of cellular processes essential for fungal growth. In vitro studies have shown that this compound can effectively inhibit the growth of various pathogenic fungi, including species such as Candida and Aspergillus.

Anticancer Activity

The anticancer potential of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one has been explored through various studies. The compound has demonstrated the ability to induce apoptosis (programmed cell death) in several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The following table summarizes findings from relevant studies:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
A54912.5Cell cycle arrest at G1 phase
HepG210.0Inhibition of proliferation

Case Studies

  • Study on Antifungal Properties : A recent study evaluated the antifungal efficacy of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antifungal activity compared to traditional antifungal agents like fluconazole.
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of the compound were assessed using an MTT assay across multiple cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with notable effects observed at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.

The biological activity of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
  • Cell Cycle Disruption : Studies indicate that the compound can cause cell cycle arrest, particularly at the G1 phase, preventing further proliferation of cancer cells.

Q & A

Q. What are the standard synthetic routes for 5-benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions under basic conditions. For example, analogous thiazolidinone derivatives are synthesized via refluxing a mixture of a substituted thiazolidinone precursor (e.g., 3-phenyl-2-thioxothiazolidin-4-one) with an aldehyde (e.g., benzaldehyde) in ethanol or methanol, catalyzed by NaOH or KOH . Optimization strategies include:

  • Solvent selection : Polar protic solvents (ethanol, methanol) enhance reactivity.
  • Temperature control : Reflux conditions (~78–80°C for ethanol) ensure complete reaction.
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyl, methyl, phenyl groups) and stereochemistry. For example, Z/E isomerism in analogous compounds is resolved via coupling constants in olefinic protons .
  • HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₅NO₂S₂: ~358.07) .
  • IR spectroscopy : Identifies thioxo (C=S) stretching vibrations (~1200–1250 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thioxooxazolidinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or anticancer efficacy) often arise from variations in assay protocols. Methodological solutions include:

  • Standardized dose-response curves : Test compounds across a concentration range (e.g., 1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity).
  • Species-specific screening : Activity against Staphylococcus aureus (Gram-positive) vs. Escherichia coli (Gram-negative) may differ due to membrane permeability; adjust experimental models accordingly .
  • Statistical validation : Use ANOVA or t-tests to confirm significance (e.g., p < 0.05) for replicate experiments .

Q. What computational and experimental approaches are recommended for studying the reaction mechanism of thioxooxazolidinone formation?

A hybrid methodology is advised:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., keto-enol tautomerism in condensation reactions) .
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to derive rate constants.
  • Isotopic labeling : Use ¹³C-labeled aldehydes to trace bond formation in the thiazolidinone ring .

Q. How can factorial design improve the synthesis and functionalization of this compound?

Factorial design systematically optimizes variables (e.g., temperature, catalyst concentration, solvent ratio). For example:

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)708065 vs. 82
Catalyst (mol%)51070 vs. 88
A 2² factorial experiment identifies interactions between factors, enabling predictive models for maximizing yield .

Data Contradiction Analysis

Q. Why do similar thioxooxazolidinones exhibit divergent antimicrobial activities in published studies?

Discrepancies may stem from:

  • Structural analogs : Minor substituent changes (e.g., dichlorophenyl vs. benzyl groups) alter lipophilicity and target binding .
  • Assay conditions : Variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time (12–24 hrs) impact MIC values .
  • Resistance mechanisms : Prior exposure of microbial strains to related compounds may induce efflux pump upregulation .

Methodological Recommendations

Q. What strategies mitigate side reactions during electrophilic substitution of the thioxooxazolidinone core?

  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc before halogenation .
  • Low-temperature reactions : Perform nitration or sulfonation at 0–5°C to suppress ring degradation.
  • Catalyst screening : Use Lewis acids (e.g., AlCl₃) selectively for Friedel-Crafts alkylation .

Q. How should researchers validate the biological target(s) of this compound?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates.
  • Molecular docking : Simulate interactions with hemoglobin subunits (identified in analogous compounds) using AutoDock Vina .
  • CRISPR-Cas9 knockouts : Delete putative targets (e.g., HBA1, HBB) in cell lines to assess activity loss .

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